(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one
Description
The compound (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:
- Position 5: A benzyl group (C₆H₅CH₂-) attached to the thiazolidinone ring.
- Position 2: A hydrazinylidene moiety [(2E)-hydrazinylidene] conjugated with a 4-isopropylbenzylidene substituent, forming an extended π-system.
Thiazolidin-4-one derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14(2)17-10-8-16(9-11-17)13-21-23-20-22-19(24)18(25-20)12-15-6-4-3-5-7-15/h3-11,13-14,18H,12H2,1-2H3,(H,22,23,24)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGRQACXVCDGLO-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2E)-[4-(Propan-2-yl)Benzylidene]Hydrazine
The hydrazinylidene moiety is synthesized via condensation of 4-isopropylbenzaldehyde with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde carbonyl, forming the hydrazone intermediate. Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation, yielding (2E)-[4-(propan-2-yl)benzylidene]hydrazine with >75% efficiency.
Thiosemicarbazide Formation and Cyclization
A benzyl-substituted thiosemicarbazide is prepared by reacting benzyl isothiocyanate with hydrazine. Subsequent condensation with the hydrazone intermediate forms a thiosemicarbazone. Cyclization with ethyl α-bromo-benzylacetate in refluxing ethanol introduces the thiazolidin-4-one ring. The α-halo ester’s benzyl group incorporates at position 5, while the hydrazinylidene side chain derives from the thiosemicarbazone.
Key Parameters
- Solvent: Ethanol or acetic acid
- Temperature: 80–100°C (reflux)
- Yield: 60–70% (over two steps)
Knoevenagel Condensation Approach
The exocyclic hydrazinylidene bond is formed via Knoevenagel condensation, leveraging the nucleophilic C5 methylene of a preformed thiazolidin-4-one.
Preparation of 5-Benzyl-1,3-Thiazolidin-4-One
A thiazolidin-4-one precursor is synthesized by cyclizing benzyl-thiosemicarbazide with ethyl bromoacetate. This step installs the benzyl group at position 5 through the α-halo ester’s R-group.
Condensation with 4-Isopropylbenzaldehyde Hydrazone
The preformed thiazolidin-4-one reacts with (2E)-[4-(propan-2-yl)benzylidene]hydrazine in toluene under basic conditions (piperidine or ammonium acetate). The C5 methylene attacks the hydrazone’s electrophilic carbon, forming the exocyclic double bond. Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields of 65–75%.
Optimization Insights
- Catalyst: Piperidine (10 mol%)
- Microwave Conditions: 100°C, 300 W, 15 minutes
- Isolation: Recrystallization from ethanol-water (1:1)
One-Pot Multicomponent Synthesis
This streamlined method combines thiosemicarbazide, aldehyde, and α-halo ester in a single reaction vessel, inspired by green chemistry principles.
Reaction Mechanism
Benzyl thiosemicarbazide, 4-isopropylbenzaldehyde, and ethyl α-bromo-benzylacetate undergo [2+3] cyclocondensation in ethanol. The aldehyde forms a hydrazone with the thiosemicarbazide, while the α-halo ester facilitates ring closure via nucleophilic substitution.
Advantages and Limitations
- Yield: 55–60% (lower due to competing side reactions)
- Solvent: Ethanol or PEG-300 (reducing environmental impact)
- Temperature: 70°C for 6–8 hours
Comparative Analysis of Synthesis Methods
Mechanistic Considerations
The thiazolidin-4-one ring forms via nucleophilic attack of the thiosemicarbazide’s sulfur on the α-carbon of the α-halo ester, followed by intramolecular cyclization. Stereoselectivity in the (2E)-configuration arises from thermodynamic stabilization of the trans-hydrazone. Computational studies suggest that electron-donating groups (e.g., benzyl) at position 5 enhance ring stability through resonance effects.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or hydrazinylidene moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for the development of new antibiotics. Additionally, its cytotoxic effects on cancer cell lines suggest potential as an anticancer agent.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been studied for its potential to reduce inflammation in various disease models, making it a candidate for the development of new anti-inflammatory drugs.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.
Mechanism of Action
The mechanism of action of (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-isopropylbenzylidene group at position 2 provides steric bulk compared to smaller substituents like methoxy or methyl groups in other derivatives .
- Synthesis yields for analogous compounds vary widely (e.g., 9e: 21% vs.
Physicochemical Properties
Melting Points and Stability
- Compound 9e : Decomposes between 178–246°C, indicating thermal instability likely due to the thioxo group and benzodioxole moiety .
- D4: No melting point reported, but thioxo-containing derivatives generally exhibit lower solubility in polar solvents .
- Target Compound : Stability data are unavailable, but the isopropyl group may enhance lipophilicity compared to compounds with polar substituents (e.g., hydroxyl or methoxy groups) .
Spectroscopic Data
- ¹H-NMR: In compound 9e, aromatic protons resonate at δ 6.92–7.38 ppm, while the thiazolidinone carbonyl (C=O) appears at δ 168.5 ppm in ¹³C-NMR . Similar shifts are expected for the target compound’s conjugated hydrazinylidene system.
- HRMS : Compound 9e shows a molecular ion peak at m/z 457.1259 ([M+H]⁺), consistent with its molecular formula (C₂₃H₂₅N₂O₄S₂) .
Crystallographic and Conformational Insights
- Crystal Packing : Derivatives like (5E)-5-(2,4-dichlorobenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one adopt planar conformations, with intermolecular C–H···O interactions stabilizing the lattice .
Biological Activity
(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidine ring, which is crucial for its biological activity. The presence of various substituents on the thiazolidine ring can significantly influence its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study reported that similar thiazolidinone compounds showed inhibition against both Gram-positive and Gram-negative bacteria. The activity was quantified using the Minimum Inhibitory Concentration (MIC) method, revealing MIC values ranging from 10 to 100 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Thiazolidinones are also recognized for their antioxidant capabilities. A study utilizing the DPPH radical scavenging assay demonstrated that compounds with similar structures exhibited high antioxidant activity with IC50 values ranging from 20 to 50 µg/mL. This suggests that this compound may possess comparable antioxidant properties .
Antidiabetic Activity
Thiazolidinones like the one have been studied for their potential antidiabetic effects. They are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. Research indicates that modifications in the thiazolidine structure can enhance PPARγ affinity, leading to improved glycemic control in diabetic models .
Case Studies
- Antimicrobial Efficacy : A recent investigation focused on a series of thiazolidinone derivatives similar to this compound. The study highlighted that the introduction of electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity against E. coli , achieving an inhibition zone diameter of 22 mm compared to standard antibiotics .
- Antioxidant Potential : Another research effort assessed the antioxidant capacity of several thiazolidinone derivatives through various assays, including ABTS and DPPH. The results indicated that compounds with hydrazine substitutions exhibited superior scavenging activity, suggesting a promising avenue for developing potent antioxidants .
Q & A
Basic: What are the standard synthetic routes for preparing (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves condensation of 4-(propan-2-yl)benzaldehyde with hydrazine derivatives to form a hydrazone intermediate, followed by cyclization with thioglycolic acid or analogous reagents to construct the thiazolidinone ring. Key steps include:
| Step | Reagents/Conditions | Characterization Techniques | Reference |
|---|---|---|---|
| Hydrazone Formation | 4-(propan-2-yl)benzaldehyde, hydrazine hydrate, ethanol, reflux | TLC (monitoring), NMR (structural confirmation) | |
| Cyclization | Thioglycolic acid, HCl catalyst, 80°C | IR (C=O and C=S stretches), MS (molecular ion peak) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
